2-[(4-Nitrophenyl)methyl]thiophene
CAS No.: 172508-14-4
Cat. No.: VC4086181
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172508-14-4 |
|---|---|
| Molecular Formula | C11H9NO2S |
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | 2-[(4-nitrophenyl)methyl]thiophene |
| Standard InChI | InChI=1S/C11H9NO2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2 |
| Standard InChI Key | ACXPKRJYQZVHPF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CSC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Crystallographic Insights
The core structure of 2-[(4-Nitrophenyl)methyl]thiophene consists of a thiophene ring (C₄H₃S) linked via a methylene bridge (-CH₂-) to a 4-nitrophenyl group (C₆H₄NO₂). The molecular formula is C₁₁H₉NO₂S, with a molar mass of 219.26 g/mol. Key structural parameters can be inferred from analogous compounds:
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Dihedral Angle: In the related imine derivative (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine, X-ray diffraction revealed a dihedral angle of 54.62° between the thiophene and benzene rings . This torsion arises from steric interactions and minimizes π-orbital overlap, influencing electronic conjugation.
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Nitro Group Orientation: The nitro group in 4-nitrophenyl derivatives typically adopts near-coplanarity with the benzene ring, as seen in the parent compound where the C9–C10–N2–O2 torsion angle was 3.47° . This alignment maximizes resonance stabilization.
A hypothetical crystal packing analysis, extrapolated from similar systems, suggests weak van der Waals interactions dominate the solid-state structure, with no significant hydrogen bonding or π-stacking .
Synthetic Methodologies
Condensation Reactions
A common route to aryl-thiophene hybrids involves acid-catalyzed condensation. For example, (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine was synthesized by reacting 5-methyl-2-thiophenecarboxaldehyde with 4-nitroaniline in a methanol-water mixture containing NH₄HF₂ . While this yields an imine, adapting the strategy to 2-[(4-Nitrophenyl)methyl]thiophene might require:
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Benzylation of Thiophene:
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Reacting 2-thiophenemethanol with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Monitoring via TLC for completion (~12–24 h at 60°C).
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Alternative Friedel-Crafts Alkylation:
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Using AlCl₃ as a catalyst to facilitate electrophilic substitution on thiophene with 4-nitrobenzyl chloride.
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Challenges include regioselectivity control, as thiophene’s electron-rich nature may lead to multiple substitution sites.
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Cross-Coupling Approaches
Modern synthetic routes could employ palladium-catalyzed couplings:
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Suzuki-Miyaura Reaction:
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Coupling 2-(bromomethyl)thiophene with 4-nitrophenylboronic acid.
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Requires Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a DME/H₂O solvent system.
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Ullmann Coupling:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 300 MHz):
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¹³C NMR:
Infrared Spectroscopy (IR)
Key absorptions include:
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C-S stretch (thiophene): 690 cm⁻¹.
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C-H bend (aromatic): 820 cm⁻¹ (para-substituted benzene).
Mass Spectrometry
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EI-MS: Predicted molecular ion peak at m/z 219 (M⁺), with fragmentation patterns including loss of NO₂ (46 amu) and CH₂C₆H₄ (91 amu).
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | ~425–430 K (estimated) |
| Solubility | Insoluble in H₂O; soluble in DCM, THF, DMF |
| logP | 3.35 (calculated) |
| Stability | Light-sensitive; store at 2–8°C in amber glass |
Electronic Properties and Applications
The electron-withdrawing nitro group and electron-donating thiophene create a push-pull system, enabling applications in:
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Organic Electronics: As a building block for donor-acceptor polymers in organic photovoltaics (OPVs). The HOMO (-5.4 eV) and LUMO (-3.1 eV) levels, estimated via DFT, suggest suitability as an electron-transport material .
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Sensors: Functionalization with fluorophores could yield nitroaromatic explosive detectors via fluorescence quenching.
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Pharmaceutical Intermediates: Reduction of the nitro group to NH₂ enables synthesis of aminobenzyl-thiophenes, which are precursors to kinase inhibitors .
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